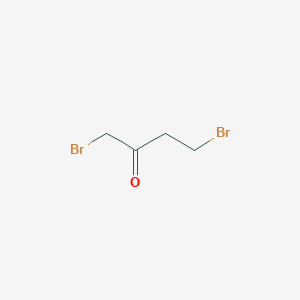

1,4-Dibromobutan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dibromobutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Br2O/c5-2-1-4(7)3-6/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXYQDOETYHEDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 1,4 Dibromobutan 2 One

Precursor-Based Synthesis Approaches

The principal and most established route to 1,4-Dibromobutan-2-one (B6202818) involves the oxidation of 1,4-Dibromo-2-butanol (B104651). This strategy's prevalence is due to the relative accessibility of the butanol precursor and the efficiency of its oxidative conversion.

Oxidation of 1,4-Dibromo-2-butanol as a Primary Route

The conversion of the secondary alcohol group in 1,4-Dibromo-2-butanol to a ketone is a critical step. This transformation is typically accomplished using various oxidizing agents.

Several synthetic pathways have been developed to produce 1,4-Dibromo-2-butanol, each with distinct advantages and reaction conditions.

A common laboratory-scale method involves the free-radical bromination of butan-2-ol. This reaction utilizes bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction proceeds via hydrogen abstraction at the C1 and C4 positions, leading to the formation of 1,4-dibromo-2-butanol. To favor the desired product and minimize side reactions like the formation of 1,2-dibromobutane, careful control of bromine stoichiometry and reaction temperature is essential.

Table 1: Reaction Conditions for Regioselective Bromination of Butan-2-ol.

| Reagents | Catalyst | Solvent | Temperature | Time | Yield |

|---|

Another synthetic route is the radical-initiated hydrobromination of but-2-yne. This method involves the anti-Markovnikov addition of hydrogen bromide (HBr) to the alkyne. The reaction is typically carried out at low temperatures in a solvent like dichloromethane, with diethyl peroxide often used as a radical initiator. While this method provides a direct route to a dibrominated butanol, it may result in regiochemical impurities, necessitating purification by chromatography.

Table 2: Conditions for Hydrobromination of But-2-yne.

| Reagents | Initiator | Solvent | Temperature | Yield |

|---|

An industrially significant and patented method involves the reaction of allyl bromide with formaldehyde (B43269). google.com This process is catalyzed by acids like boron trifluoride (BF₃) or zinc chloride (ZnCl₂) in acetic acid. google.com The initial product, 1-bromo-2,4-diacetoxybutane, is then hydrolyzed to 1-bromo-2,4-butanediol. google.com The final step to yield 1,4-dibromo-2-butanol is treatment with hydrogen bromide at elevated temperatures. google.com This multi-step process is favored for its scalability and achieves high yields.

Table 3: Key Steps in Allyl Bromide–Formaldehyde Coupling Route. google.com

| Step | Reagents | Catalyst | Solvent/Medium | Temperature | Intermediate/Product | Yield |

|---|---|---|---|---|---|---|

| 1 | Allyl bromide, Formaldehyde | BF₃ or ZnCl₂ | Acetic acid | - | 1-bromo-2,4-diacetoxybutane | - |

| 2 | 1-bromo-2,4-diacetoxybutane | - | Aqueous acid | - | 1-bromo-2,4-butanediol | - |

Common oxidizing agents for converting secondary alcohols to ketones include chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄). libretexts.org The reactions are typically performed in an acidic aqueous medium.

Table 4: Oxidation Conditions for Converting 1,4-Dibromo-2-butanol to this compound.

| Oxidizing Agent | Solvent/Medium | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| CrO₃ | H₂SO₄/H₂O | 0–5 | 2–3 | 85–90 |

Methodologies for 1,4-Dibromo-2-butanol Synthesis

Considerations for Regioselectivity and Yield Optimization in Precursor Synthesis

One patented industrial method involves the reaction of allyl bromide with formaldehyde in acetic acid, catalyzed by agents like boron trifluoride or zinc chloride. This process forms 1-bromo-2,4-diacetoxybutane, which is subsequently hydrolyzed to 1-bromo-2,4-butanediol and then treated with hydrogen bromide to yield 1,4-dibromo-2-butanol. google.com This route is noted for its scalability and achieves yields of 60-80%. The use of acetic acid and acetic anhydride (B1165640) as solvents is economically advantageous as it facilitates purification and improves yield through the in situ formation of an ester. google.com

Another approach starts with the bromination of butan-2-ol using bromine in the presence of a catalyst such as iron or aluminum bromide. This free-radical bromination yields 1,4-dibromo-2-butanol with high regioselectivity, achieving yields of 65-75% under reflux conditions. Careful control of bromine stoichiometry and reaction temperature is crucial to minimize the formation of side products like 1,2-dibromobutane.

The hydrobromination of but-2-yne with hydrogen bromide under radical-initiated conditions offers an alternative path to 1,4-dibromo-2-butanol, with yields of 50-60%. While this method avoids the direct handling of bromine, it may require chromatographic purification to remove regiochemical impurities.

The oxidation of 1,4-dibromo-2-butanol to this compound is a critical final step in this precursor-based approach. Strong oxidizing agents are employed, with chromium trioxide in acetone (B3395972) (Jones oxidation) providing high yields of 85-90%. Potassium permanganate in an acidic medium is a milder alternative, though it results in lower yields of 70-75% due to competing side reactions.

Table 1: Comparative Analysis of 1,4-Dibromo-2-Butanol Synthesis Methods

| Method | Reagents/Catalysts | Conditions | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Allyl Bromide–Formaldehyde Coupling | CH₂O, BF₃/ZnCl₂, HBr | 140–150°C, acetic acid | 60–80 | Scalable, cost-effective. |

| Bromination of Butan-2-ol | Br₂, Fe/AlBr₃ | 80–100°C, CCl₄, 24h | 65–75 | High regioselectivity. |

| Hydrobromination of But-2-yne | HBr, diethyl peroxide | 0–5°C, CH₂Cl₂, 6h | 50–60 | Avoids bromine handling. |

Direct Halogenation Strategies

Direct bromination of butan-2-one presents a more direct synthetic route to this compound, though it is fraught with challenges.

Bromination of Butan-2-one

The bromination of butan-2-one at its α-positions using molecular bromine and a Lewis acid catalyst is a theoretically plausible method. However, this approach is not well-documented in easily accessible literature due to significant hurdles in controlling the reaction's regioselectivity and preventing the formation of multiple brominated products.

The primary challenge in the direct bromination of butan-2-one lies in controlling which of the α-carbons (the carbon atoms adjacent to the carbonyl group) is halogenated. wikipedia.org The reaction proceeds through an enol or enolate intermediate. wikipedia.org In acidic solutions, halogenation of an unsymmetrical ketone typically occurs at the more substituted alkyl group. wikipedia.org Conversely, in basic solutions, the halogenation favors the less substituted alkyl group. wikipedia.org

A significant issue is the propensity for polybromination. wikipedia.org In basic media, each successive halogenation is faster than the one before it due to the inductive electron-withdrawing effect of the halogen, which increases the acidity of the remaining α-hydrogens. wikipedia.org This often leads to the formation of trihalide products, which can then undergo further reactions like the haloform reaction in the case of methyl ketones. wikipedia.org In acidic solutions, the first halogenation makes subsequent halogenations slower, as the halogen deactivates the carbonyl oxygen, making protonation less favorable. wikipedia.org However, achieving selective mono- or di-bromination at specific positions remains a significant synthetic challenge.

To address the challenges of regiocontrol and polybromination, various catalyst systems and reaction conditions have been investigated for the selective bromination of ketones. While not specific to this compound, these studies offer insights into potential strategies.

For instance, the use of N-bromosuccinimide (NBS) in the presence of an initiator like thiourea (B124793) has been shown to allow for controllable α-bromination of ketones under mild conditions with high selectivity for monobromination. google.com The reaction can be carried out in environmentally friendlier protic solvents like ethanol (B145695) or methanol. google.com

Another approach involves the use of an aqueous H₂O₂-HBr system. iau.irresearchgate.net This method can effectively brominate various ketones at room temperature without the need for a catalyst or organic solvent, showing high selectivity for monobromination over dibromination. researchgate.net The use of LiCl as a catalyst in a solvent-free H₂O₂-HBr system has also been shown to be effective. iau.ir

Ionic liquids, such as 1-butyl-3-methylimidazolium tribromide, have also been employed for the selective α-bromination of ketones under solvent-free conditions at room temperature, offering good yields and high selectivity. sioc-journal.cn Furthermore, vanadium pentoxide has been found to effectively promote the regioselective bromination of certain organic substrates using tetrabutylammonium (B224687) bromide in the presence of hydrogen peroxide, offering mild conditions and high selectivity. nih.gov

Table 2: Catalyst Systems for Selective Ketone Bromination

| Catalyst/Reagent System | Conditions | Advantages |

|---|---|---|

| N-bromosuccinimide (NBS)/Thiourea | Ethanol or Methanol, 20-80°C | Controllable, high selectivity for monobromination. google.com |

| H₂O₂-HBr | Aqueous, room temperature | No catalyst or organic solvent needed, high selectivity. researchgate.net |

| H₂O₂-HBr/LiCl | Solvent-free, 70°C | Efficient conversion. iau.ir |

| 1-butyl-3-methylimidazolium tribromide | Solvent-free, room temperature | Good yields, high selectivity, environmentally benign. sioc-journal.cn |

| V₂O₅/Tetrabutylammonium bromide/H₂O₂ | Mild conditions | High selectivity and yield. nih.gov |

Halogen Exchange Reactions

Halogen exchange reactions, particularly those of the Finkelstein type, offer a theoretical pathway to this compound. frontiersin.orgdoubtnut.com

Conversion from 1,4-Dichlorobutan-2-one (B95312) Analogues (Halex-type reactions)

A plausible, though not extensively documented, method for the synthesis of this compound is through a halogen exchange (Halex) reaction. This would involve reacting a 1,4-dichloro-butan-2-one analogue with a source of bromide ions, such as sodium bromide (NaBr), in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). The success of this reaction would depend on the relative reactivity of the carbon-chlorine versus the carbon-bromine bond and the reaction conditions employed. frontiersin.org The Finkelstein reaction, which involves the exchange of a halogen for another, is a well-established transformation in organic synthesis. frontiersin.orgdoubtnut.com

Feasibility and Experimental Verification of Halogen Exchange

Halogen exchange reactions, particularly the Finkelstein reaction, represent a classical and effective method for the synthesis of alkyl halides. iitk.ac.inorganic-chemistry.orgallrounder.ai This SN2 reaction involves treating an alkyl chloride or bromide with an alkali metal halide, typically sodium iodide in acetone. iitk.ac.inallrounder.aistackexchange.com The reaction's equilibrium is driven toward the product by the precipitation of the less soluble sodium chloride or sodium bromide in acetone. allrounder.aistackexchange.com

Theoretically, this compound could be synthesized via a similar "Halex-type" reaction, for instance, by treating 1,4-dichlorobutan-2-one with a bromide source like sodium bromide (NaBr) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO). However, specific experimental data for this direct conversion is not widely documented in surveyed literature. It has been noted that the displacement of a chloride atom adjacent to a ketone can be kinetically disfavored, potentially complicating this route.

While direct experimental verification for this compound is scarce, the principle of halogen exchange has been applied to related structures. More advanced metal-mediated halogen exchange reactions are also prominent in organic synthesis. For example, α,α-dibromoketones can undergo a halogen-metal exchange with reagents like n-butyllithium (n-BuLi) or diethylzinc (B1219324) (Et₂Zn) to generate reactive zinc or lithium enolates. researchgate.netthieme-connect.de These intermediates are then used in subsequent coupling reactions. Lithium-halogen exchange, in particular, is an extremely fast process, often proceeding with high yield at very low temperatures. harvard.eduresearchgate.net This type of reaction underscores the chemical viability of manipulating the halogen atoms on such molecules, even if a direct Finkelstein-type synthesis for this compound is not a commonly reported industrial or laboratory method.

Alternative and Emerging Synthetic Routes to this compound

A variety of other synthetic strategies exist for the preparation of this compound and related α-haloketones, ranging from well-established multi-step syntheses to modern catalytic methods.

Established Alternative Pathways

A primary and well-documented route to this compound is the oxidation of its corresponding alcohol, 1,4-dibromobutan-2-ol. This precursor alcohol can itself be synthesized through several methods, including a patented industrial process that involves the coupling of allyl bromide and formaldehyde, followed by hydrolysis and treatment with hydrogen bromide (HBr).

The subsequent oxidation of 1,4-dibromobutan-2-ol to the target ketone is typically achieved using strong oxidizing agents. The choice of oxidant and reaction conditions is critical to ensure high yield and prevent over-oxidation or other side reactions.

Interactive Data Table: Oxidation of 1,4-Dibromo-2-butanol

| Oxidizing Agent | Solvent/Medium | Temperature (°C) | Time (h) | Yield (%) |

| Chromium Trioxide (CrO₃) | H₂SO₄/H₂O | 0–5 | 2–3 | 85–90 |

| Potassium Permanganate (KMnO₄) | H₂SO₄/H₂O | 25–30 | 6–8 | 70–75 |

Another established, albeit multi-step, pathway begins with the bromination of butadiene. This process yields a mixture of 1,4-dibromobutene and 1,2-dibromobutene, which is then hydrogenated to produce 1,4-dibromobutane. The final step requires a selective functional group transformation to introduce the ketone at the C-2 position.

Emerging Synthetic Routes

Modern synthetic chemistry continuously seeks greener, safer, and more efficient methods. For the synthesis of α-haloketones as a class, several emerging strategies show considerable promise.

One such approach is the photocatalytic oxidative halogenation of olefins . Recent research has demonstrated the synthesis of α-haloketones from aromatic olefins using a copper-modified graphitic carbon nitride (Cu–C₃N₄) photocatalyst. This method utilizes visible light and air as the oxidant, representing a more sustainable alternative to traditional methods that rely on harsh and often toxic halogenating agents.

Another significant development is the use of continuous flow synthesis . Chiral α-haloketones, which are key intermediates for certain pharmaceuticals, have been synthesized from N-protected amino acids using a continuous flow process. This technique often employs tube-in-tube reactors for the safe, on-demand generation and use of hazardous intermediates like diazomethane, which is then converted to the α-haloketone. This approach offers enhanced safety, scalability, and control over reaction conditions.

Finally, one-pot syntheses from alternative starting materials like epoxides are also gaining traction. These methods can convert epoxides into α-haloketones using reagents such as chlorotrimethylsilane (B32843) followed by an oxidation step, providing an efficient route to these valuable synthetic intermediates. iitk.ac.in

Reactivity and Mechanistic Investigations of 1,4 Dibromobutan 2 One

Reactions Involving Carbonyl Electrophilicity

The carbonyl group in 1,4-dibromobutan-2-one (B6202818) is a key reactive center, participating in a variety of nucleophilic addition and related reactions.

The ketone functionality of this compound can be selectively reduced to a secondary alcohol, yielding 1,4-dibromobutan-2-ol. This transformation is typically achieved using mild reducing agents, such as sodium borohydride (NaBH₄), which is known to selectively reduce aldehydes and ketones. commonorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

The general reaction is as follows: C₄H₆Br₂O + [H] → C₄H₈Br₂O

Table 1: Reduction of this compound

| Reagent | Product | Reaction Type |

| Sodium Borohydride (NaBH₄) | 1,4-Dibromobutan-2-ol | Reduction |

| Lithium Aluminum Hydride (LiAlH₄) | 1,4-Dibromobutan-2-ol | Reduction |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Butan-2-ol and other products | Reduction and dehalogenation |

While catalytic hydrogenation can also reduce ketones, it may lead to the cleavage of the carbon-bromine bonds, a process known as hydrogenolysis. msu.eduquora.com

The addition of carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, to the carbonyl group of this compound is a potential method for forming new carbon-carbon bonds. However, the presence of two electrophilic C-Br bonds complicates these reactions, as organometallic reagents are also strong nucleophiles that can displace the bromide ions.

Grignard Reagents: The reaction of a Grignard reagent (RMgX) with this compound can potentially lead to the formation of a tertiary alcohol. However, competing nucleophilic substitution at the C1 and C4 positions is a significant side reaction.

Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are softer nucleophiles compared to Grignard reagents and are known to react with α,β-unsaturated ketones via 1,4-addition. ucalgary.cawikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.comlibretexts.org In the case of this compound, their utility would be in potentially favoring addition at the carbonyl over substitution at the C-Br centers, though this remains a challenge.

Reformatsky Reaction: The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxyester. wikipedia.orgsemanticscholar.orgnih.govthermofisher.comsemanticscholar.org A similar reaction could be envisioned with this compound, where an organozinc reagent generated from an α-bromoester adds to the ketone.

Table 2: Potential Reactions with Carbon-Based Nucleophiles

| Reagent Type | Potential Product (Carbonyl Addition) | Potential Side Products (C-Br Substitution) |

| Grignard Reagent (RMgX) | Tertiary Halogenated Alcohol | Alkylated Butan-2-ones |

| Organocuprate (R₂CuLi) | Tertiary Halogenated Alcohol | Alkylated Butan-2-ones |

| Reformatsky Reagent (BrZnCH₂CO₂R) | β-Hydroxy Ester Derivative | Substitution products at C1 and/or C4 |

This compound readily reacts with a variety of heteroatomic nucleophiles at the carbonyl carbon.

Nitrogen Nucleophiles: Primary amines can react with the ketone to form an imine, which can then undergo an intramolecular nucleophilic substitution to form a pyrrole (B145914) ring system. Secondary amines are expected to form enamines. libretexts.org

Oxygen Nucleophiles: Alcohols can add to the carbonyl group to form hemiacetals and acetals under appropriate catalytic conditions.

Sulfur Nucleophiles: Thiols, which are excellent nucleophiles, can react with the ketone to form hemithioacetals and thioacetals.

Table 3: Reactions with Heteroatomic Nucleophiles at the Carbonyl Group

| Nucleophile | Product Type |

| Primary Amine (RNH₂) | Imine, potentially leading to Pyrrole |

| Secondary Amine (R₂NH) | Enamine |

| Alcohol (ROH) | Hemiacetal/Acetal |

| Thiol (RSH) | Hemithioacetal/Thioacetal |

Like other ketones with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. This keto-enol tautomerism is a constitutional isomerism involving the migration of a proton and the shifting of a double bond. researcher.lifersc.org The equilibrium between the keto and enol forms can be influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts.

The enol form of this compound is a nucleophile at the α-carbon and can react with electrophiles. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in studying the position of the keto-enol equilibrium. nih.govwalisongo.ac.id The presence of electron-withdrawing bromine atoms can affect the acidity of the α-protons and thus influence the enol content.

Nucleophilic Additions to the Ketone Moiety

Reactions Involving Carbon-Bromine Bond Electrophilicity

The carbon atoms at positions 1 and 4 are rendered electrophilic by the attached bromine atoms, which are good leaving groups. This allows for nucleophilic substitution reactions to occur at these positions, typically via an Sₙ2 mechanism. blogspot.comlibretexts.orgnih.govyoutube.com A wide range of nucleophiles, including amines, thiols, and hydroxides, can displace the bromide ions.

The presence of a ketone at the 2-position can influence the rate of these substitution reactions. For the C1 carbon, the adjacent electron-withdrawing carbonyl group can increase its reactivity towards nucleophiles.

In the presence of a base, α-haloketones can undergo the Favorskii rearrangement. This reaction involves the formation of a cyclopropanone intermediate followed by nucleophilic attack and ring opening to yield a carboxylic acid derivative. Given the structure of this compound, with halogens at both the α and γ positions, complex rearrangements and intramolecular reactions are possible under basic conditions.

Table 4: Nucleophilic Substitution at C1 and C4

| Nucleophile | Product of Substitution |

| Amine (RNH₂) | Amino-substituted butan-2-one |

| Thiol (RSH) | Thio-substituted butan-2-one |

| Hydroxide (B78521) (OH⁻) | Hydroxy-substituted butan-2-one |

| Cyanide (CN⁻) | Cyano-substituted butan-2-one |

Nucleophilic Substitution Reactions (SN2 type)

The presence of two primary alkyl bromide functionalities allows this compound to readily undergo nucleophilic substitution reactions, primarily through an SN2 mechanism. The general mechanism involves a backside attack by the nucleophile on the carbon atom bearing a bromine atom, leading to the displacement of the bromide ion in a single, concerted step. This process results in an inversion of stereochemistry if the carbon center is chiral mdpi.com.

A variety of heteroatom nucleophiles can displace the bromide ions in this compound.

Amines: Both primary and secondary amines are effective nucleophiles for the substitution of the bromine atoms. The reaction typically proceeds via a standard SN2 pathway youtube.comresearchgate.net. The initial reaction of an amine with an alkyl halide forms an ammonium salt, which is then deprotonated, often by another equivalent of the amine, to yield the substituted product masterorganicchemistry.comyoutube.com. Due to the presence of two leaving groups in this compound, multiple substitutions can occur, and controlling the stoichiometry is crucial to achieve mono- or di-substitution as desired researchgate.net.

Thiols: Thiols are excellent nucleophiles and react readily with this compound to form thioethers researchgate.net. The corresponding thiolate, generated by deprotonation of the thiol with a base, is an even more potent nucleophile researchgate.netnih.gov. The reaction follows a typical SN2 mechanism, where the thiolate attacks the electrophilic carbon, displacing the bromide ion organic-chemistry.orgmdpi.com.

Hydroxide: Hydroxide ions can also act as nucleophiles, leading to the formation of the corresponding alcohol. However, due to the basic nature of hydroxide, elimination reactions can compete with substitution, especially at higher temperatures semanticscholar.org.

| Nucleophile | Reagent Example | Product Type | General Reaction Conditions |

| Primary Amine | Ethylamine | N-Substituted aminoketone | Excess amine or presence of a non-nucleophilic base |

| Secondary Amine | Diethylamine | N,N-Disubstituted aminoketone | Excess amine or presence of a non-nucleophilic base |

| Thiol | Ethanethiol | Thioether | Presence of a base (e.g., NaH) to form the thiolate |

| Hydroxide | Sodium hydroxide | Hydroxyketone | Controlled temperature to favor substitution over elimination |

The 1,4-disposition of the electrophilic centers in the product of an initial nucleophilic substitution allows for subsequent intramolecular cyclization, leading to the formation of five-membered heterocyclic rings.

Cyclic Ethers (e.g., Tetrahydrofurans): If the initial substitution reaction introduces a hydroxyl group, a subsequent intramolecular Williamson ether synthesis can occur. For instance, reaction with a hydroxide source could be followed by an intramolecular SN2 reaction where the newly formed alkoxide attacks the remaining carbon-bromine bond to form a tetrahydrofuran derivative libretexts.orgstackexchange.com. This cyclization is generally favored for the formation of five- and six-membered rings.

Sulfur Heterocycles: Similarly, if the initial nucleophile is a thiol or sulfide (B99878), the resulting intermediate can undergo intramolecular cyclization to form sulfur-containing heterocycles. For example, reaction with sodium sulfide would lead to the formation of a five-membered sulfur-containing ring chemrxiv.orgresearchgate.netrug.nlwikipedia.org.

| Initial Nucleophile | Intermediate | Heterocyclic Product |

| Hydroxide | 1-Bromo-4-hydroxybutan-2-one | 2-Acyltetrahydrofuran |

| Thiol | 1-Bromo-4-mercaptobutan-2-one | 2-Acylthiolane |

| Sodium Sulfide | Bis(1-keto-3-butyl)sulfide | Thiolane derivative |

Elimination Reactions Leading to Unsaturated Systems

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form α,β-unsaturated ketones. The most common mechanism for such reactions is the E2 (bimolecular elimination) mechanism, which is a single-step process where the base removes a proton from the carbon adjacent to the carbon bearing the bromine, and the bromide ion is simultaneously expelled, leading to the formation of a double bond wikipedia.orgnih.govcore.ac.uknih.gov. Depending on which bromine is eliminated and which adjacent proton is removed, different unsaturated products can be formed. The regioselectivity of the elimination is often governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product nih.gov.

| Base | Product Type |

| Potassium tert-butoxide | α,β-Unsaturated ketone |

| Sodium ethoxide | Mixture of substitution and elimination products |

Reactions with Organometallic Species and Cross-Coupling Reagents

This compound can react with various organometallic reagents. The outcome of the reaction depends on the nature of the organometallic reagent and the reaction conditions.

Grignard Reagents: Grignard reagents (RMgX) are strong nucleophiles and bases. Their reaction with this compound can be complex. They can add to the carbonyl group (1,2-addition) to form a tertiary alcohol slideshare.net. Alternatively, they can act as a base to promote elimination or as a nucleophile to displace the bromine atoms. The 1,4-conjugate addition is less common for Grignard reagents unless a copper catalyst is present core.ac.ukslideshare.net.

Organocuprates (Gilman Reagents): Organocuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles compared to Grignard reagents. They are particularly useful for SN2 reactions with alkyl halides and for 1,4-conjugate addition to α,β-unsaturated ketones youtube.comresearchgate.netslideshare.net. In the case of this compound, organocuprates would be expected to primarily displace the bromine atoms via an SN2 reaction rather than attacking the carbonyl group directly.

Cross-Coupling Reagents: The bromine atoms in this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling stackexchange.com. This reaction involves the coupling of the alkyl bromide with an organoboron compound in the presence of a palladium catalyst and a base, leading to the formation of a new carbon-carbon bond mdpi.comsemanticscholar.orgnih.gov. This allows for the introduction of various aryl, vinyl, or alkyl groups at the 1- and 4-positions.

| Reagent Type | Example | Expected Primary Reaction |

| Grignard Reagent | Methylmagnesium bromide | 1,2-addition to carbonyl |

| Organocuprate | Lithium dimethylcuprate | SN2 displacement of bromide |

| Suzuki Coupling | Phenylboronic acid, Pd catalyst, base | C-C bond formation via cross-coupling |

Cooperative Reactivity of Dual Electrophilic Sites (Bromine and Ketone)

The presence of both alkyl bromide and ketone functionalities in a 1,4-relationship within the same molecule allows for cooperative reactivity, enabling the construction of complex molecular architectures through cascade or tandem reactions.

Cascade Reactions and Tandem Processes in Complex Molecule Synthesis

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the preceding step, without the need for isolating intermediates or changing reaction conditions. This compound is an ideal substrate for initiating such cascades.

A typical cascade could be initiated by a nucleophilic attack at one of the electrophilic carbons. For example, a dinucleophile could first attack one of the bromo-substituted carbons. The resulting intermediate could then undergo an intramolecular reaction involving the second nucleophilic site and the ketone carbonyl or the other bromo-substituted carbon. This can lead to the rapid assembly of complex cyclic or polycyclic systems.

An example of a potential cascade reaction could involve an initial nucleophilic attack by an amine, followed by an intramolecular cyclization onto the ketone, forming a cyclic iminium ion, which could then be trapped by another nucleophile. While specific examples utilizing this compound in complex cascade reactions are not extensively documented in readily available literature, its structure is well-suited for such synthetic strategies, which are a cornerstone of modern synthetic organic chemistry for building molecular complexity efficiently.

Ring-Closure Reactions for Synthesis of Diverse Heterocycles

This compound serves as a key building block for the synthesis of a variety of heterocyclic compounds through ring-closure reactions. Its structure is particularly suited for reactions that form five-membered rings.

Synthesis of Substituted Furans: A primary application of this compound and related 1,4-dicarbonyl precursors is in the synthesis of substituted furans, often following the principles of the Paal-Knorr furan (B31954) synthesis. wikipedia.orgalfa-chemistry.combrainly.in This reaction typically involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.org While this compound is not a 1,4-dicarbonyl itself, it can be readily converted into one or act as a synthetic equivalent. For instance, reaction with a nucleophile could first displace one bromide, followed by elimination or further substitution to generate an enol or enolate, which then attacks the carbonyl carbon to initiate cyclization. A plausible pathway involves a base-promoted intramolecular cyclization. The base would facilitate the formation of an enolate at the C-3 position, which then undergoes intramolecular nucleophilic substitution, displacing the bromide at C-1 to form a dihydrofuran intermediate. Subsequent elimination of the second bromide would yield the aromatic furan ring.

Synthesis of Nitrogen and Sulfur Heterocycles: The versatility of this compound extends to the synthesis of nitrogen and sulfur-containing heterocycles.

Pyrroles: In a manner analogous to the Paal-Knorr pyrrole synthesis, this compound can react with primary amines or ammonia (B1221849). alfa-chemistry.com The reaction likely proceeds via a tandem substitution mechanism. The amine first displaces one of the bromine atoms (likely the more reactive α-bromo group), followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon. Subsequent dehydration would lead to the formation of the pyrrole ring.

Thiazoles: A classic route to thiazole (B1198619) rings is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793) or thioamide. This compound can react with thiourea in a one-pot procedure. The reaction is initiated by the nucleophilic sulfur of thiourea attacking the carbon bearing the α-bromine, followed by cyclization and dehydration to yield a 2-aminothiazole derivative with a bromoethyl substituent.

The following table summarizes some of the heterocycles that can be synthesized from this compound or its derivatives.

| Heterocycle Class | Reactant(s) | General Conditions |

| Furan | Base (e.g., NaOEt) | Intramolecular cyclization |

| Pyrrole | Primary Amine (R-NH₂) | Heating in a suitable solvent |

| Thiazole | Thiourea | Typically in refluxing ethanol (B145695) |

Mechanistic Pathways and Kinetic Studies

Understanding the detailed mechanistic pathways and kinetics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The reactions of this compound proceed through various short-lived intermediates and transition states.

Reaction Intermediates: In the formation of heterocycles, the initial step is typically a nucleophilic attack on one of the carbon atoms bearing a bromine. This forms a tetrahedral or substitution intermediate. For instance, in the Paal-Knorr furan synthesis, key intermediates include enols or enolates and cyclic hemiacetals. wikipedia.org In the synthesis of thiazoles with thiourea, an initial S-alkylation adduct is formed, which then cyclizes to a five-membered ring intermediate. nih.gov These intermediates are generally highly reactive and are not isolated. Their existence is often inferred from the final products or identified through trapping experiments and spectroscopic analysis under specialized conditions.

Transition State Analysis: Computational chemistry provides valuable insights into the geometry and energy of transition states. elsevierpure.com For the intramolecular cyclization to form a furan ring, the transition state would involve the partial formation of the C-C or C-O bond of the ring and the partial breaking of the C-Br bond. pku.edu.cn The geometry of this transition state, particularly the bond angles and distances, dictates the stereochemical outcome of the reaction. Computational studies on analogous aza-spiro ring formations have shown that the conformations of transition states can have distinct puckering preferences that determine product stereochemistry. elsevierpure.com For SN2 reactions at the α-carbon, the transition state is a trigonal bipyramidal structure where the nucleophile and the leaving group (bromide) are in apical positions.

Rate-Determining Step: In multi-step reactions like heterocycle synthesis, the RDS can be either the initial nucleophilic attack or the subsequent cyclization. For many SN2 reactions, the initial attack of the nucleophile is the RDS. However, in cases where the cyclization step involves significant steric hindrance or the formation of a strained ring, the cyclization itself could become rate-limiting.

Activation Parameters: The activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined by studying the reaction rate at different temperatures (Arrhenius and Eyring plots). A large positive ΔS‡ might suggest a dissociative mechanism, while a large negative ΔS‡ is characteristic of an associative mechanism where two molecules come together in the transition state.

Kinetic Isotope Effect (KIE): The KIE is a powerful tool for probing reaction mechanisms. wikipedia.org By replacing a hydrogen atom with deuterium at a specific position, changes in the reaction rate can indicate whether the C-H bond is broken in the rate-determining step. libretexts.orgbaranlab.org For example, if deprotonation to form an enolate is the RDS in the furan synthesis, a primary KIE would be observed upon deuterating the α-carbon. libretexts.org A secondary KIE might be observed if the hybridization of a carbon atom changes during the RDS, which is common in SN1 and SN2 reactions. wikipedia.orgepfl.ch

The following table presents hypothetical activation parameters for two competing pathways, illustrating how these values determine the favored product under different conditions.

| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) | Rate Constant at 298 K (k) | Control |

| Pathway A (Kinetic) | 60 | 1 x 10¹¹ | 1.8 x 10⁻¹ | Kinetic |

| Pathway B (Thermodynamic) | 75 | 1 x 10¹³ | 3.5 x 10⁻¹ | Thermodynamic |

This table is illustrative and does not represent actual experimental data.

The reaction environment significantly influences the mechanistic pathway and rate of reactions with this compound.

Influence of Solvent Polarity: The choice of solvent can dramatically affect reaction rates, particularly for nucleophilic substitutions. libretexts.orglumenlearning.com

Polar Protic Solvents (e.g., water, ethanol) can solvate both the nucleophile and the leaving group through hydrogen bonding. blogspot.com This can stabilize the transition state of an SN1 reaction, accelerating the rate. However, for SN2 reactions, strong solvation of the nucleophile can hinder its ability to attack the electrophile, thereby slowing the reaction down. libretexts.orgblogspot.com

Polar Aprotic Solvents (e.g., acetone (B3395972), DMF, DMSO) are effective at solvating cations but not anions (the nucleophile). rammohancollege.ac.in This leaves the nucleophile "naked" and more reactive, generally leading to a significant rate enhancement for SN2 reactions. lumenlearning.comblogspot.com

Influence of Catalysts: Catalysts can open up new, lower-energy reaction pathways.

Acid Catalysis: Brønsted or Lewis acids can activate the carbonyl group by coordinating to the oxygen atom, making the carbonyl carbon more electrophilic and promoting cyclization reactions like the Paal-Knorr synthesis. wikipedia.orgmdpi.comnih.gov Lewis acids can also mediate stereoselective reactions by organizing the reactants in the transition state. diva-portal.org

Base Catalysis: Bases are used to generate nucleophilic species, such as enolates, which are key intermediates in many cyclization reactions of this compound.

Phase-Transfer Catalysis: This technique can be employed when the nucleophile and the substrate are soluble in different phases (e.g., an aqueous and an organic phase), facilitating the reaction between them.

The effect of the solvent on nucleophilic substitution rates is summarized in the table below.

| Reaction Type | Solvent Type | Effect on Rate | Rationale |

| SN1 | Polar Protic | Increase | Stabilizes the carbocation intermediate and leaving group. lumenlearning.com |

| SN2 | Polar Protic | Decrease | Solvates and stabilizes the nucleophile, reducing its reactivity. blogspot.com |

| SN2 | Polar Aprotic | Increase | Solvates the counter-ion, leaving a more reactive "naked" nucleophile. blogspot.com |

Applications of 1,4 Dibromobutan 2 One in Advanced Organic Synthesis

Versatile Building Block for Pharmaceutical Scaffolds and Intermediates

The reactivity of 1,4-Dibromobutan-2-one (B6202818) allows it to serve as a key intermediate in the synthesis of a wide array of organic compounds, particularly heterocyclic structures that form the core of many pharmaceutical agents. wikipedia.orgacs.org The bromine atoms function as excellent leaving groups in nucleophilic substitution reactions, while the ketone can participate in various transformations, including cyclization and reduction. acs.org

This compound is an effective precursor for constructing various nitrogen-containing heterocycles, which are ubiquitous in medicinal chemistry. researchgate.net Its structure is particularly suited for reactions that form five- and six-membered rings.

A primary application is in the Paal-Knorr pyrrole (B145914) synthesis , a classical method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org this compound serves as a synthon for a 1,4-dicarbonyl compound. The reaction with a primary amine or ammonia (B1221849) proceeds via initial substitution of the bromine atoms, followed by intramolecular condensation involving the ketone to form the pyrrole ring system. organic-chemistry.orguomustansiriyah.edu.iq

Furthermore, condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives provides a direct route to pyridazines , a class of six-membered diazines. chemtube3d.com This reaction involves the formation of a dihydropyridazine (B8628806) intermediate through reaction with the 1,4-dicarbonyl equivalent, which subsequently aromatizes to the stable pyridazine (B1198779) ring. chemtube3d.comliberty.edu These heterocyclic cores are found in drugs with applications in treating hypertension and central nervous system disorders. niscair.res.in

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Heterocyclic Product | Reagent | Reaction Type | Significance |

|---|---|---|---|

| Substituted Pyrrole | Primary Amine (R-NH₂) | Paal-Knorr Synthesis | Core structure in numerous natural products and pharmaceuticals. wikipedia.orgalfa-chemistry.com |

| Substituted Pyridazine | Hydrazine (H₂NNH₂) | Condensation/Cyclization | Scaffold for antidepressant and antihypertensive drugs. niscair.res.in |

The versatility of this compound extends to the synthesis of heterocycles containing oxygen and sulfur.

For oxygen-containing rings, the Paal-Knorr furan (B31954) synthesis is a key reaction where 1,4-diketones cyclize under acidic conditions to form furans. uomustansiriyah.edu.iqalfa-chemistry.com By acting as a 1,4-diketone precursor, this compound can be used to generate substituted furan rings, which are important structural motifs in organic chemistry.

In the realm of sulfur heterocycles, this compound is an ideal substrate for the Hantzsch thiazole (B1198619) synthesis . chemhelpasap.com This widely used method involves the reaction of an α-haloketone with a thioamide. ijper.org The structure of this compound provides the necessary α-bromo ketone moiety for the initial reaction, leading to the formation of a substituted thiazole ring, a privileged scaffold in drug discovery. mdpi.comorganic-chemistry.org A similar compound, 1,4-dibromobutane-2,3-dione, has been successfully used in Hantzsch synthesis to create complex bithiazolophane structures, highlighting the utility of this reaction class for such precursors. nih.gov

Table 2: Synthesis of Oxygen- and Sulfur-Containing Heterocycles

| Heterocyclic Product | Reagent(s) | Reaction Type | Significance |

|---|---|---|---|

| Substituted Furan | Acid catalyst (e.g., H₂SO₄) | Paal-Knorr Furan Synthesis | Foundational structure in synthetic and natural product chemistry. wikipedia.orgalfa-chemistry.com |

| Substituted Thiazole | Thioamide (e.g., Thiourea) | Hantzsch Thiazole Synthesis | Core component of many antimicrobial and antineoplastic drugs. ijper.org |

| Substituted Thiophene | Sulfurizing agent (e.g., Lawesson's Reagent) | Paal-Knorr Thiophene Synthesis | Important scaffold in materials science and pharmaceuticals. wikipedia.orguomustansiriyah.edu.iq |

Asymmetric synthesis is crucial in the pharmaceutical industry, where often only one enantiomer of a chiral drug is biologically active. rsc.org this compound, being a prochiral ketone, is a valuable starting material for creating chiral intermediates.

The stereoselective reduction of the ketone at the C-2 position can generate enantiomerically enriched (R)- or (S)-1,4-dibromobutan-2-ol. This transformation can be achieved using chiral reducing agents or biocatalysts like carbonyl reductases (CREDs), which are known for their high stereoselectivity in reducing prochiral ketones to chiral alcohols. vt.edu The resulting chiral halohydrins are versatile building blocks, as the stereocenter is flanked by two reactive bromine atoms, allowing for subsequent stereospecific transformations into complex, optically active pharmaceutical targets. researchgate.net

Table 3: Stereoselective Reduction of this compound

| Starting Material | Reaction | Chiral Product | Significance |

|---|---|---|---|

| This compound | Stereoselective Reduction | (R)-1,4-Dibromobutan-2-ol or (S)-1,4-Dibromobutan-2-ol | Valuable chiral building blocks for asymmetric synthesis. researchgate.net |

Precursor for Agrochemical Synthesis

The utility of this compound extends to the agrochemical industry, where it serves as a precursor to active compounds like herbicides and fungicides. acs.org Many potent agrochemicals are based on heterocyclic scaffolds, such as triazoles, thiazoles, and isoxazoles, due to their ability to interact with biological targets in weeds and fungi. acs.orgbeilstein-journals.org

For instance, the synthesis of thiazolo[4,5-b]pyridine (B1357651) derivatives, which exhibit auxin-like herbicidal activity, can be derived from precursors built using α-haloketone chemistry. acs.org Similarly, 1-(2,4-Dihalo-5-phenoxyphenyl)-4-difluoromethyl-4,5-dihydro-3-methyl-1,2,4-triazolin-5(1H)-ones are a class of highly active post-emergence herbicides. acs.org By providing an efficient route to such heterocyclic systems, this compound is an important intermediate in the development of new crop protection agents.

Utilization in Materials Science and Polymer Chemistry

In addition to fine chemicals, this compound has applications in materials science, particularly in the synthesis of specialized polymers. acs.org Its bifunctional nature, possessing both a ketone and two halide groups, allows it to act as a monomer in various polymerization reactions.

This compound is a suitable A-B type monomer for producing polyketones. Palladium-catalyzed condensation polymerization reactions between dihalides and diketones are a known method for creating aromatic polyketones. acs.orgpsu.edu As a molecule containing both a ketone group and two halide-functionalized alkyl ends, this compound can participate in step-growth polymerization to generate aliphatic or semi-aromatic polyketones. These materials are of interest for their thermal properties and potential applications as high-performance engineering plastics. vt.edukpi.ua

Synthesis of Functional Materials with Specific Architectures

The unique structure of this compound, featuring two electrophilic carbon centers at positions 1 and 4, makes it a valuable building block for the synthesis of polymers and other functional materials. Its ability to react with various nucleophiles allows for its incorporation into polymeric chains, contributing to materials with specific properties such as enhanced mechanical strength or flame retardancy.

As a bifunctional reagent, it can act as a cross-linking agent, connecting different polymer chains to form a three-dimensional network. This cross-linking is crucial for modifying the physical properties of the material, such as its stability and mechanical resilience. The ketone group within the molecule's backbone can also be chemically modified, offering another point for functionalization or for influencing the final properties of the synthesized material.

The general mechanism involves nucleophilic substitution reactions where the bromine atoms, acting as good leaving groups, are displaced by nucleophilic monomers or polymer chains. This reactivity allows for the controlled construction of complex molecular architectures.

Table 1: Reactivity of this compound in Material Synthesis

| Reactive Site | Type of Reaction | Reacts With | Outcome |

|---|---|---|---|

| C1 and C4 (attached to Br) | Nucleophilic Substitution | Di-nucleophiles (e.g., diamines, dithiols) | Polymer chain formation / Cross-linking |

| C2 (Carbonyl group) | Reduction | Reducing agents (e.g., NaBH₄) | Introduction of hydroxyl groups |

This table illustrates the potential reaction pathways for integrating this compound into functional materials.

Chemical Probes for Biological Studies

The high reactivity of this compound with biological nucleophiles, such as the side chains of amino acids like cysteine and lysine, makes it a useful tool for probing biological systems. It can be employed to investigate enzyme mechanisms and to modify or label proteins for further study.

This compound can function as an irreversible enzyme inhibitor. wikipedia.orglibretexts.org Its mechanism of action typically involves the formation of a stable, covalent bond with the enzyme, leading to its permanent inactivation. wikipedia.orglibretexts.org This process is distinct from reversible inhibition, where the inhibitor can dissociate from the enzyme. libretexts.org

The compound's two bromine atoms allow it to act as an alkylating agent. It can react with nucleophilic residues, such as the sulfhydryl group of a cysteine or the amino group of a lysine, within the active site of an enzyme. wikipedia.org This covalent modification of the active site blocks the substrate from binding, thus inhibiting the enzyme's catalytic activity. Because the inhibitor forms a strong covalent bond, its effect cannot typically be overcome by increasing the substrate concentration. libretexts.org This type of inhibition is time-dependent, as it relies on a chemical reaction between the inhibitor and the enzyme. nih.gov

Table 2: Mechanism of Irreversible Enzyme Inhibition by this compound

| Step | Description | Key Features |

|---|---|---|

| 1. Initial Binding | The inhibitor non-covalently binds to the enzyme's active site. | This initial complex formation is reversible. |

| 2. Covalent Modification | A nucleophilic amino acid residue in the active site attacks one of the electrophilic carbons of the inhibitor, displacing a bromide ion. | Formation of a permanent covalent bond. |

| 3. Inactivation | The enzyme's active site is permanently blocked or its conformation is altered, rendering it inactive. | Inhibition is irreversible. |

This table outlines the stepwise process by which this compound can act as an irreversible enzyme inhibitor.

The same reactivity that allows this compound to inhibit enzymes also makes it a useful reagent for modifying and labeling proteins. As a bifunctional cross-linking agent, it can be used to study protein structure and conformation. sigmaaldrich.com

By reacting with two different nucleophilic amino acid residues on a protein, it can create an intramolecular (within the same protein) or intermolecular (between different proteins) cross-link. The distance between the two reactive bromine atoms provides a molecular ruler to probe the proximity of specific residues in the folded protein structure. Identifying the sites of cross-linking can yield valuable information about protein-protein interactions and the three-dimensional arrangement of a protein complex. sigmaaldrich.com

Furthermore, if the reagent is tagged (e.g., with a fluorescent marker or a biotin (B1667282) tag) prior to the reaction, it can be used to specifically label proteins. This allows for the visualization and tracking of the protein within a cell or the isolation of the protein for further analysis. The ability to target specific nucleophilic residues, like cysteine, is particularly valuable for site-selective protein modification.

Spectroscopic and Structural Characterization of 1,4 Dibromobutan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Analysis for Proton Connectivity and Chemical Environment

A ¹H NMR spectrum of 1,4-dibromobutan-2-one (B6202818) would be expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule:

-CH₂Br (C1): The two protons on the carbon adjacent to the carbonyl group and a bromine atom.

-CH₂- (C3): The two protons on the carbon adjacent to the methylene (B1212753) bromide group.

-CH₂Br (C4): The two protons on the terminal carbon bonded to a bromine atom.

The chemical shifts of these protons would be influenced by the electronegativity of the adjacent atoms (bromine and the carbonyl oxygen). The protons at C1 would likely be the most deshielded and appear furthest downfield due to the proximity of both the carbonyl group and a bromine atom. The protons at C4 would also be downfield due to the attached bromine. The protons at C3 would be expected to be the most upfield of the three signals.

The splitting pattern of these signals, governed by spin-spin coupling, would reveal the connectivity of the protons. It is anticipated that the signals for the protons on C3 and C4 would appear as triplets, as they are adjacent to a methylene group with two protons. The signal for the protons on C1 would likely be a singlet as there are no protons on the adjacent carbonyl carbon (C2).

Table 1: Predicted ¹H NMR Data for this compound

| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | Downfield | Singlet | N/A |

| H-3 | Intermediate | Triplet | ~6-8 |

| H-4 | Downfield | Triplet | ~6-8 |

Note: This table is predictive and not based on experimental data.

¹³C NMR Spectroscopic Analysis for Carbon Skeleton Confirmation

A ¹³C NMR spectrum would confirm the carbon framework of this compound. Four distinct signals would be expected, one for each carbon atom:

C=O (C2): The carbonyl carbon, which would appear significantly downfield, typically in the range of 190-220 ppm.

-CH₂Br (C1): The carbon atom bonded to both the carbonyl group and a bromine atom.

-CH₂- (C3): The methylene carbon.

-CH₂Br (C4): The terminal carbon bonded to a bromine atom.

The chemical shifts of the non-carbonyl carbons would be influenced by the attached bromine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Position | Predicted Chemical Shift (ppm) |

| C1 | ~30-50 |

| C2 (C=O) | ~190-210 |

| C3 | ~30-50 |

| C4 | ~25-45 |

Note: This table is predictive and not based on experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Through-Bond Connectivity

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the proton signals of C3 and C4, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of each proton signal to its corresponding carbon signal.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound. This precise mass allows for the unambiguous determination of the molecular formula (C₄H₄Br₂O). The presence of two bromine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Interpretation of Fragmentation Patterns for Structural Insights

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule's structure. For this compound, fragmentation would likely be initiated by cleavage adjacent to the carbonyl group (alpha-cleavage) and the loss of bromine atoms.

Common fragmentation pathways for α-haloketones involve the loss of the halogen atom or the cleavage of the carbon-carbon bond alpha to the carbonyl group. Expected fragments for this compound would include:

Loss of a bromine radical (•Br): This would result in a significant fragment ion.

Alpha-cleavage: Cleavage of the C1-C2 or C2-C3 bonds. Cleavage of the C1-C2 bond would lead to the formation of a bromomethyl radical (•CH₂Br) and a [M-CH₂Br]⁺ ion. Cleavage of the C2-C3 bond would result in an acylium ion [CH₂BrCO]⁺.

Loss of HBr: Elimination of hydrogen bromide is another common pathway for bromoalkanes.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion with isotopic pattern |

| [M-Br]⁺ | Loss of a bromine atom |

| [M-CH₂Br]⁺ | Alpha-cleavage |

| [CH₂BrCO]⁺ | Acylium ion from alpha-cleavage |

Note: This table is predictive and not based on experimental data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the key vibrational modes of interest are the carbonyl (C=O) stretch and the carbon-bromine (C-Br) stretches.

The carbonyl (C=O) stretching vibration in ketones gives rise to a strong and sharp absorption band in the IR spectrum. For typical saturated aliphatic ketones, this band appears in the region of 1715 cm⁻¹. orgchemboulder.com However, the presence of a halogen atom on the α-carbon (the carbon atom adjacent to the carbonyl group) influences the position of this absorption.

In this compound, a bromine atom is situated on an α-carbon (position 1). The high electronegativity of bromine exerts an electron-withdrawing inductive effect (-I effect), which tends to shorten and strengthen the carbonyl bond. This strengthening of the C=O bond results in a shift of the stretching frequency to a higher wavenumber. Consequently, the carbonyl absorption for α-bromo ketones is typically observed in the range of 1725-1745 cm⁻¹. This shift is a diagnostic feature for the presence of α-halogenation in a ketone.

The carbon-bromine (C-Br) stretching vibrations are also characteristic and can be identified in the IR spectrum. These absorptions occur in the fingerprint region of the spectrum, which is typically complex and contains many bands. The C-Br stretch for alkyl bromides is found at lower wavenumbers due to the larger mass of the bromine atom. orgchemboulder.com

For this compound, two C-Br bonds are present. The C-Br stretching frequencies are expected to appear in the range of 690-515 cm⁻¹. orgchemboulder.comlibretexts.orgscribd.com The presence of bands in this region, along with the characteristic carbonyl absorption, provides strong evidence for the structure of the molecule.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | 1725 - 1745 | Strong |

| Carbon-Bromine (C-Br) | Stretch | 690 - 515 | Medium to Strong |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the searched literature, data from the closely related compound 1,4-dibromobutane-2,3-dione can provide valuable insights into the expected structural parameters. It is important to note that the following discussion is based on this related structure as a proxy.

Analysis of the crystal structure of a molecule like this compound would yield precise measurements of its internal geometry.

Bond Lengths: The C=O double bond in the ketone group is expected to be approximately 1.21 Å. The C-C single bonds within the butane (B89635) backbone would be in the typical range of 1.50-1.54 Å. The C-Br bond lengths are anticipated to be around 1.94 Å.

Bond Angles: The bond angles around the sp²-hybridized carbonyl carbon (C2) would be approximately 120°. The angles around the sp³-hybridized carbons (C1, C3, C4) would be close to the ideal tetrahedral angle of 109.5°, though some deviation is expected due to steric hindrance from the bulky bromine atoms. For instance, the Br-C1-C2 and C1-C2-C3 angles would be of particular interest.

Torsional Angles: Torsional angles (or dihedral angles) define the conformation of the molecule. The torsional angle between the bromine at C1 and the oxygen at C2 (Br-C1-C2-O) is a key parameter. In α-halo ketones, the preferred conformation is often one where the halogen and the carbonyl group are syn-periplanar (cisoid) to minimize steric repulsion.

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-C | ~1.50 - 1.54 Å |

| Bond Length | C-Br | ~1.94 Å |

| Bond Angle | C1-C2-O | ~120° |

| Bond Angle | C1-C2-C3 | ~120° |

| Bond Angle | Br-C1-C2 | ~109.5° (with deviation) |

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. For this compound, several types of interactions would be anticipated to play a role in the crystal packing.

Dipole-Dipole Interactions: The polar carbonyl group creates a significant molecular dipole. These dipoles would interact, leading to an ordered packing arrangement where the positive end of one molecule aligns with the negative end of a neighbor.

Halogen Bonding: The bromine atoms can act as electrophilic regions (known as a σ-hole) along the axis of the C-Br bond. These can interact favorably with nucleophilic atoms, such as the carbonyl oxygen of an adjacent molecule, forming a C−Br···O=C halogen bond. This type of interaction is a significant directional force in the crystal engineering of halogenated compounds.

Computational and Theoretical Investigations of 1,4 Dibromobutan 2 One

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of 1,4-dibromobutan-2-one (B6202818) at the molecular level. These computational methods allow for the detailed examination of its electronic structure and the prediction of its chemical behavior, complementing experimental findings.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

The electronic structure of this compound has been elucidated through analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is predominantly localized on the bromine atoms and the oxygen atom of the carbonyl group, reflecting the presence of lone pair electrons. In contrast, the LUMO is primarily centered on the antibonding π* orbital of the carbonyl group and the σ* orbitals of the C-Br bonds. This distribution indicates that the carbonyl carbon and the carbons attached to the bromine atoms are the principal electrophilic sites.

Table 1: Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -10.25 |

| LUMO | -1.75 |

| HOMO-LUMO Gap | 8.50 |

Note: These values are illustrative and derived from typical DFT calculations for similar α-haloketones.

Prediction of Reactivity Sites and Electrophilic/Nucleophilic Character

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of this compound, the MEP analysis reveals a significant negative potential (red and yellow regions) around the carbonyl oxygen, indicating its nucleophilic character and propensity to act as a proton acceptor. Conversely, positive potential (blue regions) is observed around the carbonyl carbon and the methylene (B1212753) carbons bonded to the bromine atoms. This positive potential signifies these as the primary sites for nucleophilic attack. The bromine atoms themselves exhibit a region of positive potential on their outermost surface (a σ-hole), which can lead to halogen bonding interactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for the computational investigation of this compound, providing detailed information on its geometry, conformational preferences, and reaction pathways.

Geometry Optimization and Conformational Analysis

Table 2: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.215 | ||

| C(1)-Br | 1.950 | ||

| C(4)-Br | 1.965 | ||

| C(1)-C(2) | 1.520 | ||

| C(2)-C(3) | 1.530 | ||

| C(3)-C(4) | 1.540 | ||

| O=C(2)-C(1) | 123.5 | ||

| C(1)-C(2)-C(3) | 115.0 | ||

| C(2)-C(3)-C(4) | 112.0 | ||

| Br-C(1)-C(2)=O | |||

| C(2)-C(3)-C(4)-Br |

Note: These values are representative and based on DFT calculations for similar acyclic ketones.

Computational Modeling of Reaction Mechanisms and Transition States

DFT calculations have been instrumental in modeling the reaction mechanisms involving this compound. For example, in nucleophilic substitution reactions, computational models can map out the potential energy surface, identifying the transition state structures and calculating the activation energies. These studies often reveal that the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon atom bearing a bromine atom, leading to the displacement of the bromide ion. The calculations can also predict the stereochemical outcome of such reactions. The modeling of transition states provides crucial information about the geometry and energy of the highest point along the reaction coordinate, which is essential for understanding the reaction kinetics.

Prediction of Spectroscopic Parameters for Validation with Experimental Data

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental spectra to validate the computational model and confirm the structure of the compound.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. The most characteristic predicted absorption is a strong band corresponding to the carbonyl (C=O) stretch, typically calculated to be in the range of 1720-1740 cm⁻¹. Other notable predicted vibrations include the C-Br stretching and various C-H bending and stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts provide valuable assignments for the experimental spectra. The predicted chemical shifts are sensitive to the electronic environment of each nucleus. For this compound, the protons on the carbons adjacent to the bromine atoms and the carbonyl group are expected to be the most deshielded. Similarly, the carbonyl carbon is predicted to have a characteristic downfield chemical shift in the ¹³C NMR spectrum.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1735 cm⁻¹ |

| ¹H NMR Spectroscopy | Chemical Shift (δ) - CH₂Br (at C1) | ~3.9 ppm |

| Chemical Shift (δ) - CH₂ (at C3) | ~3.1 ppm | |

| Chemical Shift (δ) - CH₂Br (at C4) | ~3.7 ppm | |

| ¹³C NMR Spectroscopy | Chemical Shift (δ) - C=O | ~202 ppm |

| Chemical Shift (δ) - C(1)H₂Br | ~38 ppm | |

| Chemical Shift (δ) - C(3)H₂ | ~45 ppm | |

| Chemical Shift (δ) - C(4)H₂Br | ~30 ppm |

Note: These are illustrative values based on DFT calculations and trends observed for similar compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed insights into the conformational dynamics, solvent effects, and intermolecular interactions of molecules like this compound.

Investigation of Conformational Flexibility and Dynamic Behavior

The conformational landscape of this compound is primarily governed by the rotation around its single bonds. The presence of two bulky bromine atoms and a planar carbonyl group introduces significant steric and electronic effects that influence its preferred three-dimensional structures.

MD simulations can be employed to explore the potential energy surface of this compound and identify its stable conformers. By simulating the molecule's motion over time, researchers can observe transitions between different conformations and understand the energy barriers associated with these changes. This provides a dynamic picture of the molecule's flexibility, which is crucial for understanding its reactivity and interactions with other molecules.

For analogous molecules like 2,3-dibromobutane, conformational analysis has shown a preference for staggered conformations that minimize steric hindrance between the bulky bromine atoms. fossee.inyoutube.comyoutube.com In the case of this compound, the interactions between the bromine atoms and the carbonyl group would be a key determinant of its conformational preferences. The molecule would likely adopt conformations that reduce repulsive interactions, such as gauche and anti arrangements of the bromine atoms relative to each other and to the carbonyl group.

A hypothetical MD simulation could reveal the populations of different conformers at a given temperature. The results could be presented in a table summarizing the key dihedral angles and relative energies of the most stable conformers.

Table 1: Hypothetical Stable Conformers of this compound from MD Simulations

| Conformer | Dihedral Angle (Br-C1-C2-C3) | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C2-C3-C4-Br) | Relative Energy (kcal/mol) |

| Anti-Anti | 180° | 180° | 180° | 0.0 |

| Anti-Gauche | 180° | 60° | 180° | 1.2 |

| Gauche-Anti | 60° | 180° | 60° | 1.5 |

| Gauche-Gauche | 60° | 60° | 60° | 2.8 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Simulations of Solvent Effects and Intermolecular Interactions

The solvent environment can significantly influence the behavior of a molecule, affecting its conformational equilibrium, reactivity, and interaction with other species. MD simulations incorporating explicit solvent molecules can provide a realistic representation of these effects.

For this compound, the polar carbonyl group is capable of forming hydrogen bonds with protic solvents (e.g., water, alcohols) and dipole-dipole interactions with aprotic polar solvents (e.g., acetone (B3395972), DMSO). The bromine atoms, while less polar, can participate in halogen bonding and van der Waals interactions.

MD simulations can be used to study the solvation shell of this compound in different solvents. By analyzing the radial distribution functions of solvent molecules around specific atoms of the solute, it is possible to quantify the extent and nature of solvation. For instance, simulations could show a high density of water molecules around the carbonyl oxygen, indicating strong hydrogen bonding.

Furthermore, these simulations can elucidate how the solvent mediates intermolecular interactions between two or more this compound molecules or between the molecule and other reactants. This is particularly important for understanding reaction mechanisms in solution. Computational studies on similar molecules have demonstrated that solvent choice can significantly influence reaction pathways and stereoselectivity. digitellinc.com

Structure-Reactivity Relationship Studies through Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) and other computational approaches utilize molecular descriptors to correlate the chemical structure of a molecule with its reactivity. nih.govprotoqsar.commdpi.com These descriptors are numerical values that encode information about the steric, electronic, and topological properties of a molecule. For this compound, these methods can be instrumental in predicting its reactivity towards various reagents.

The reactivity of this compound is characterized by the presence of multiple reactive sites: the electrophilic carbonyl carbon and the two carbon atoms bearing the bromine atoms, which are susceptible to nucleophilic attack. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bonds, increasing the electrophilicity of the α-carbons. nih.gov

Computational descriptors can be calculated using quantum chemical methods, such as Density Functional Theory (DFT), to quantify the reactivity of these sites.

Key Computational Descriptors for this compound:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are crucial for predicting reactivity. The LUMO is typically localized on the most electrophilic parts of the molecule, indicating the likely sites for nucleophilic attack. For this compound, the LUMO would be expected to have significant contributions from the carbonyl carbon and the α-carbons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (blue) indicate electron-deficient areas and are prone to nucleophilic attack. For this compound, positive potentials would be expected around the carbonyl carbon and the α-carbons.

Atomic Charges: Calculating the partial charges on each atom can provide a more quantitative measure of the electrophilicity and nucleophilicity of different sites. Various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used for this purpose.

Fukui Functions: These descriptors are used within the framework of conceptual DFT to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack.

Table 2: Hypothetical Calculated Computational Descriptors for this compound

| Descriptor | Value | Interpretation |

| HOMO Energy | -10.5 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; likely site for nucleophilic attack |

| HOMO-LUMO Gap | 9.3 eV | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity |

| Partial Charge on C2 (Carbonyl) | +0.45 e | Indicates a significant electrophilic character |

| Partial Charge on C1 | +0.15 e | Electrophilic site for nucleophilic substitution |

| Partial Charge on C4 | +0.12 e | Electrophilic site for nucleophilic substitution |